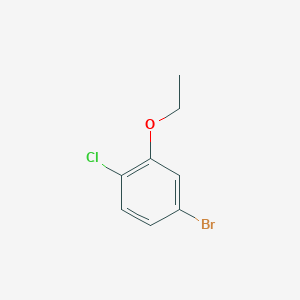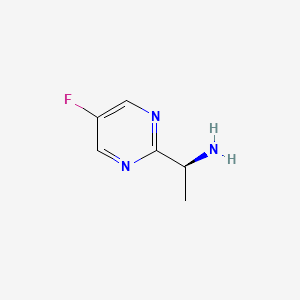
2-Bromo-4-chloro-m-xylene
Vue d'ensemble
Description
2-Bromo-4-chloro-m-xylene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of xylene, where two hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-m-xylene typically involves the halogenation of m-xylene. The process can be carried out through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3), while chlorination can be performed using chlorine (Cl2) with iron(III) chloride (FeCl3) as the catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the regioselectivity and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chloro-m-xylene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further halogenation, nitration, and sulfonation reactions.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Nitration: HNO3/H2SO4
Sulfonation: SO3/H2SO4
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while sulfonation would produce sulfonic acid derivatives .
Applications De Recherche Scientifique
2-Bromo-4-chloro-m-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and polymers
Mécanisme D'action
The mechanism by which 2-Bromo-4-chloro-m-xylene exerts its effects involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine and chlorine atoms influence the reactivity and orientation of further substitutions on the benzene ring. The compound’s halogen atoms can also participate in hydrogen bonding and van der Waals interactions, affecting its behavior in biological systems .
Comparaison Avec Des Composés Similaires
2-Bromo-4-chlorotoluene: Similar structure but with a single methyl group.
2-Chloro-4-bromotoluene: Similar structure but with reversed positions of bromine and chlorine.
4-Bromo-2-chlorotoluene: Another isomer with different substitution pattern.
Uniqueness: 2-Bromo-4-chloro-m-xylene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of both bromine and chlorine atoms on the benzene ring provides distinct steric and electronic effects, making it a valuable compound for various synthetic and research applications .
Propriétés
IUPAC Name |
3-bromo-1-chloro-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGOCCALRWSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290352 | |
| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-17-1 | |
| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)
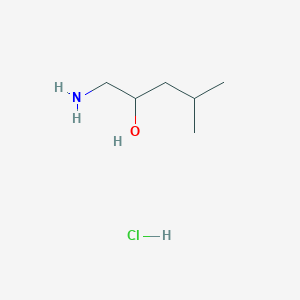
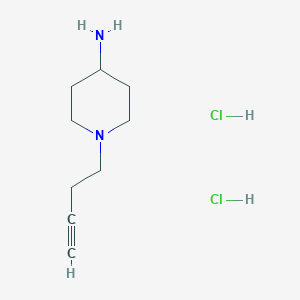
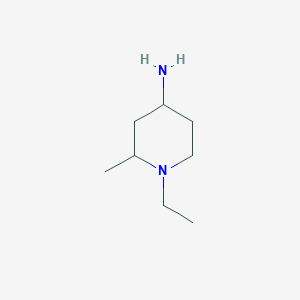
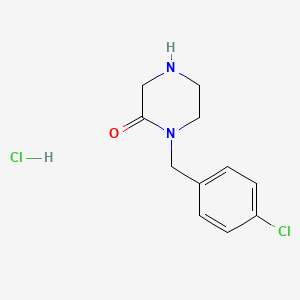
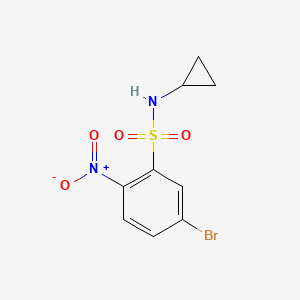
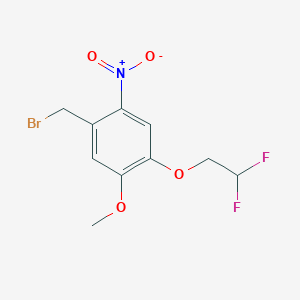
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)
![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)
